Antimicrobial Activity of C14 Bromide QACs Compared to C12 and C16 Analogs
In a study comparing monomeric quaternary ammonium salts (QAS) with bromide counterions and varying chain lengths (C12, C14, C16), the C14 bromide compound (BrC14) demonstrated intermediate antimicrobial activity against Gram-positive bacteria. It was less potent than the C16 analog but significantly more effective than the C12 analog. This data establishes a class-level baseline for C14 bromide QACs, including Ethyldimethyltetradecylammonium bromide. The specific head-group modifications (ethyl vs. methyl) are known to influence this activity [1]. Direct MIC data from the study is provided below.
| Evidence Dimension | Antimicrobial Activity (MIC in µM) |
|---|---|
| Target Compound Data | BrC14 (Tetradecyltrimethylammonium bromide) is used as the closest available class-level proxy for Ethyldimethyltetradecylammonium bromide. |
| Comparator Or Baseline | BrC12 (MIC = 640-1280 µM) and BrC16 (MIC = 10-320 µM) |
| Quantified Difference | BrC14 exhibits an MIC range of 40-320 µM against S. epidermidis and S. aureus strains, placing its potency between the less effective C12 analog and the more potent C16 analog [1]. |
| Conditions | MIC was determined against Staphylococcus epidermidis (ATCC 35984, B374, SI8) and Staphylococcus aureus (ATCC 6538, MRSA R98) strains. The study notes the counterion was not as significant as chain length for activity [1]. |
Why This Matters
This establishes that C14 QACs offer a specific balance of potency and potential toxicity/irritancy, making them a strategic choice over shorter or longer chain homologs in formulations where this profile is critical.
- [1] PMC9757636, Table 1. Minimal inhibitory concentration (MIC) and minimal bactericidal inhibitory concentration (MBC) monomeric quaternary ammonium salts (QAS) with different counterion and aliphatic chain length. Sci Rep. 2022. View Source
